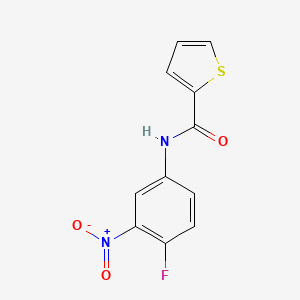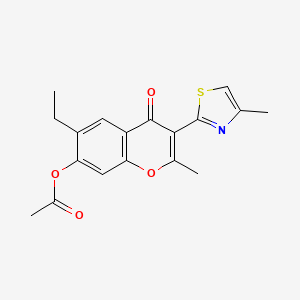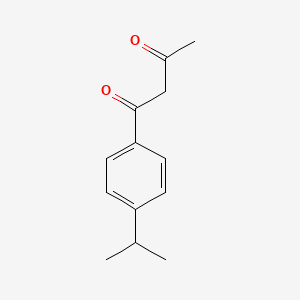
benzo-1,4-quinone O-(mesitylcarbonyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo-1,4-quinone O-(mesitylcarbonyl)oxime, also known as BQOC, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. BQOC is a redox-active molecule that can undergo reversible electron transfer reactions, making it a valuable tool in various fields of research.
Mecanismo De Acción
Benzo-1,4-quinone O-(mesitylcarbonyl)oxime undergoes reversible electron transfer reactions, which allows it to act as a redox-active molecule. In electrochemistry, benzo-1,4-quinone O-(mesitylcarbonyl)oxime can accept or donate electrons, which allows it to transfer charge between the electrode and the analyte. In catalysis, benzo-1,4-quinone O-(mesitylcarbonyl)oxime can act as an oxidizing or reducing agent, depending on the reaction conditions.
Biochemical and Physiological Effects:
benzo-1,4-quinone O-(mesitylcarbonyl)oxime has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzo-1,4-quinone O-(mesitylcarbonyl)oxime in lab experiments is its reversible electron transfer reactions, which allows for precise control over redox reactions. However, benzo-1,4-quinone O-(mesitylcarbonyl)oxime is also highly reactive and can undergo unwanted side reactions, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for benzo-1,4-quinone O-(mesitylcarbonyl)oxime research. One potential application is in the development of new redox mediators for biofuel cells and biosensors. benzo-1,4-quinone O-(mesitylcarbonyl)oxime can also be used as a building block for the construction of molecular machines and devices. Additionally, further studies are needed to explore the potential cytotoxic effects of benzo-1,4-quinone O-(mesitylcarbonyl)oxime on cancer cells and its potential as a cancer therapy.
Métodos De Síntesis
The synthesis of benzo-1,4-quinone O-(mesitylcarbonyl)oxime involves the reaction of benzoquinone with mesityl oxide and hydroxylamine hydrochloride. The resulting product is purified through recrystallization and characterized using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
Benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used in various scientific research applications, including electrochemistry, catalysis, and molecular electronics. In electrochemistry, benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used as a redox mediator in the development of biosensors and biofuel cells. In catalysis, benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used as a catalyst for the oxidation of alcohols and the reduction of nitro compounds. In molecular electronics, benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used as a building block for the construction of molecular wires and switches.
Propiedades
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-8-11(2)15(12(3)9-10)16(19)20-17-13-4-6-14(18)7-5-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDFCSZYOPXHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)ON=C2C=CC(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)

![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)

![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)


![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)
